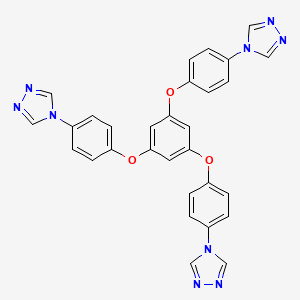

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene

Descripción general

Descripción

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is a complex organic compound with the molecular formula C30H21N9O3 and a molecular weight of 555.55 g/mol This compound is characterized by the presence of three 4H-1,2,4-triazol-4-yl groups attached to a central benzene ring through phenoxy linkages

Mecanismo De Acción

Result of Action

Some studies on related 1,2,4-triazole compounds have shown cytotoxic activities against certain tumor cell lines , suggesting potential antitumor effects.

Action Environment

The action, efficacy, and stability of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with 1,3,5-trihydroxybenzene and 4-(4H-1,2,4-triazol-4-yl)phenol as the primary starting materials.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Steps: The phenol groups of 4-(4H-1,2,4-triazol-4-yl)phenol are deprotonated by the base, making them nucleophilic.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis of Metal-Organic Frameworks (MOFs)

Overview:

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene serves as a versatile monomer for the synthesis of MOFs. These materials are characterized by their high surface area and tunable porosity, making them suitable for gas storage, separation processes, and catalysis.

Case Studies:

- Synthesis of MOF Materials: The compound has been utilized to create various MOFs by coordinating with metal ions. For example, when combined with zinc or copper ions, it forms stable frameworks that exhibit enhanced thermal stability and adsorption properties .

| MOF Type | Metal Ion | Surface Area (m²/g) | Application |

|---|---|---|---|

| Zn-MOF | Zn(II) | 1200 | Gas storage |

| Cu-MOF | Cu(II) | 950 | Catalysis |

Coordination Chemistry

Role as a Ligand:

The compound acts as a bidentate ligand due to the triazole functional groups. It can coordinate with various transition metals to form complex structures that exhibit interesting electronic and magnetic properties.

Research Findings:

- Iron Coordination Complexes: Studies have shown that complexes formed with iron(II) using this compound display unique magnetic properties and can be used in spintronic applications . The structure of these complexes often reveals a double-chain formation where iron ions are bridged by the triazole ligands.

Drug Delivery Systems

Hydrogel Formation:

Recent research indicates that this compound can be integrated into hydrogels for controlled drug delivery applications. The incorporation of this compound enhances the mechanical properties of the hydrogel while allowing for controlled release profiles.

Application Insights:

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Tris(4-pyridyl)benzene: Similar in structure but with pyridyl groups instead of triazolyl groups.

1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxylic acid groups, making it more acidic and suitable for different applications.

1,3,5-Tris(4-aminophenyl)benzene: Features amino groups, which can participate in different types of chemical reactions compared to triazolyl groups.

Uniqueness

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is unique due to the presence of triazole rings, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, as well as in biological and medicinal applications.

Actividad Biológica

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological activity of this triazole derivative, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C30H21N9O3 with a molecular weight of 555.54624 g/mol. Its structure comprises three triazole groups linked through phenoxy units to a central benzene ring. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, including antifungal, antibacterial, antioxidant, and anticancer properties. The specific compound in focus has demonstrated promising results in various studies.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against a range of pathogens:

- Antibacterial Effects : Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain compounds displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antifungal Activity : Triazoles are particularly noted for their antifungal properties. They inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using various assays such as DPPH and ABTS. Compounds similar to this compound have shown significant radical scavenging activity .

Anticancer Potential

Preliminary studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of related triazole compounds:

- Study on Antibacterial Efficacy : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The most potent compound exhibited an MIC value of 8 μg/mL against E. coli .

- Antioxidant Activity Assessment : In a comparative study using DPPH assay, a related triazole compound demonstrated an IC50 value of 0.397 μM, indicating strong antioxidant capabilities comparable to ascorbic acid (IC50 = 0.87 μM) .

- Anticancer Activity : A recent investigation into the anticancer potential of triazole derivatives revealed that certain compounds significantly inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 50 μM .

Propiedades

IUPAC Name |

4-[4-[3,5-bis[4-(1,2,4-triazol-4-yl)phenoxy]phenoxy]phenyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N9O3/c1-7-25(8-2-22(1)37-16-31-32-17-37)40-28-13-29(41-26-9-3-23(4-10-26)38-18-33-34-19-38)15-30(14-28)42-27-11-5-24(6-12-27)39-20-35-36-21-39/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYCBZSJJLXQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)N5C=NN=C5)OC6=CC=C(C=C6)N7C=NN=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.